Piperidine Substituent Position: 3-Methyl vs. 4-Methyl Regioisomer Comparison
The target compound bears a 3-methyl substituent on the piperidine ring (meta position relative to the quinoxaline attachment), whereas the closest commercially available regioisomer, benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840514-71-8), carries the methyl group at the 4-position (para) . This positional difference alters the three-dimensional orientation of the methyl group relative to the quinoxaline binding surface, which can affect both steric complementarity with target protein pockets and the conformational equilibrium of the piperidine ring [1]. While both compounds share the identical molecular formula (C24H24N4O2) and molecular weight (400.48 g/mol), the 3-methylpiperidine variant presents a chiral center at the piperidine 3-position, introducing stereochemical complexity absent in the 4-methyl analog . This stereogenic center provides an additional vector for optimizing target selectivity in medicinal chemistry campaigns, as enantiomeric differentiation is a well-established strategy for improving binding affinity and reducing off-target interactions in piperidine-containing ligands [1].
| Evidence Dimension | Piperidine substituent position (regiochemistry and stereochemistry) |
|---|---|
| Target Compound Data | 3-methylpiperidin-1-yl (meta-substituted; chiral at C3 of piperidine) |
| Comparator Or Baseline | 4-methylpiperidin-1-yl (para-substituted; achiral at point of substitution) – CAS 840514-71-8 |
| Quantified Difference | Qualitative: introduction of stereogenic center at piperidine C3 vs. achiral 4-substitution. No head-to-head biological data available for either compound. |
| Conditions | Structural comparison based on SMILES: target CC1CCCN(C1)C1=C(N=C2C=CC=CC2=N1)C(C#N)C(=O)OCC1=CC=CC=C1; comparator differs at piperidine substitution position. |
Why This Matters
The presence of a stereogenic center in the 3-methylpiperidine variant offers an additional handle for enantioselective optimization, which is a critical advantage in medicinal chemistry lead development where single-enantiomer candidates are strongly preferred for regulatory and pharmacological reasons.
- [1] Fuchino K, Goehring RR, Shao B, Taoda Y, Tsuno N, Whitehead JW, Yao J. Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent US8846929B2. Issued September 30, 2014. The patent extensively claims piperidine substitution variants and teaches that substituent position critically modulates ORL-1 receptor affinity. Available at: https://patents.google.com/patent/US8846929B2/en View Source
